molecular formula C12H16N2O4 B027225 4-[2-(2-Nitrophenoxy)ethyl]morpholine CAS No. 105337-21-1

4-[2-(2-Nitrophenoxy)ethyl]morpholine

Cat. No.: B027225
CAS No.: 105337-21-1
M. Wt: 252.27 g/mol
InChI Key: JWHLEBUFMSMLLB-UHFFFAOYSA-N
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Description

4-[2-(2-Nitrophenoxy)ethyl]morpholine is an organic compound with the molecular formula C12H16N2O4. It is characterized by the presence of a morpholine ring attached to a 2-nitrophenoxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Nitrophenoxy)ethyl]morpholine typically involves the reaction of morpholine with 2-nitrophenoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Nitrophenoxy)ethyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-[2-(2-Aminophenoxy)ethyl]morpholine.

    Substitution: Various substituted phenoxyethyl morpholine derivatives.

    Hydrolysis: 2-nitrophenol and morpholine.

Scientific Research Applications

4-[2-(2-Nitrophenoxy)ethyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Nitrophenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The morpholine ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Nitrophenoxy)ethyl]morpholine is unique due to the specific positioning of the nitro group on the phenoxy ring and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

IUPAC Name

4-[2-(2-nitrophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-14(16)11-3-1-2-4-12(11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHLEBUFMSMLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357756
Record name 4-[2-(2-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

105337-21-1
Record name 4-[2-(2-nitrophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(2-hydroxyethyl)morpholine (1.7 g, 12.96 mmol) in DMF (2 mL) was added NaH (0.52 g, 60% dispersion in oil, 12.96 mmol). The reaction mixture was stirred at r.t. for 10 minutes, then cooled to 0° C. A solution of 2-fluoronitrobenzene (1.5 g, 10.63 mmol) in DMF (2 mL) was added over 5 min. The reaction mixture was allowed to warm to r.t., then was stirred for 2 h before the addition of 2M aqueous HCl (50 mL). The aqueous fraction was separated, neutralised with aqueous sat. NaHCO3 and extracted with EtOAc (2×50 mL). The combined organic fractions were dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (2.4 g, 90%) as a yellow oil that was used without further purification. LCMS (ES+) 253.0 (M+H)+, RT 2.06 minutes (Method 5).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

As in Example 1 of WO 00/59883, 14.11 g (100 mmol) of 2-fluoronitrobenzene, 14.45 g (100 mmol) of morpholinoethanol, 35.8 g (100 mmol) of cesium carbonate and 100 mL of dimethylformamide were allowed to agitate at room temperature for 7 days. The mixture was then filtered, the dimethylformamide was removed in a rotary evaporator, and the residue was distilled in a bulb tube still at 4 mbar and a furnace temperature of 160 to 170° C.
Quantity
14.11 g
Type
reactant
Reaction Step One
Quantity
14.45 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
35.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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